Phenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]- is a chemical compound with the CAS number 650637-60-8. This compound belongs to the class of phenolic compounds and is characterized by its complex structure, which includes both quinoline and isoxazole moieties. It has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and material science.
Phenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]- can be classified as:
The synthesis of Phenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]- typically involves multi-step organic reactions. While specific synthesis routes may vary, a common method includes:
The synthesis may require specific reagents such as bases or catalysts to facilitate the formation of bonds between different functional groups. Reaction conditions like temperature and time must be optimized for yield and purity.
The molecular formula of Phenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]- is . The compound features a phenolic hydroxyl group, a chlorinated quinoline structure, and an isoxazole ring.
Key molecular data include:
Phenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]- can undergo various chemical reactions typical of phenolic compounds:
Reactions may require specific conditions such as acidic or basic media to promote desired pathways while minimizing side reactions.
The mechanism of action for Phenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]- is not fully characterized but may involve:
Further studies are needed to elucidate its precise mechanism, including binding affinities and biological effects.
Phenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]- has potential applications in:
Quinoline-isoxazole-phenol conjugates represent an emerging structural class in medicinal chemistry with underexplored therapeutic potential. The target compound Phenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]- (CAS: 650637-60-8) exemplifies this hybrid architecture, yet critical knowledge gaps persist:
Table 1: Key Structural Features and Associated Research Gaps
Structural Domain | Known Properties | Unresolved Questions |
---|---|---|
Quinoline (2-Cl, 7-CH₃) | DNA intercalation affinity | Role in tubulin binding when conjugated to isoxazole |
Isoxazole linker | Metabolic stability | Electronic coupling with phenol/quinoline domains |
Para-substituted phenol | Hydrogen-donor capacity | Influence on cellular permeability and ROS generation |
This compound was prioritized based on strategic structural attributes aligned with antineoplastic design principles:
Table 2: Rational Design Elements Versus Biological Objectives
Structural Element | Biological Objective | Validation in Analogs |
---|---|---|
2-Chloroquinoline | Disrupt mitotic spindle via tubulin polymerization inhibition | IC₅₀ = 0.42 μM (breast cancer) |
Isoxazole-phenol junction | Enhance metabolic half-life | t₁/₂ > 6h (microsomal assays) |
C7-methyl group | Optimize logD for membrane penetration | logD = 3.2 (measured) |
The compound occupies a unique niche within tubulin inhibitor pharmacophores by integrating three pharmacophoric domains:
Table 3: Structural Comparison with Representative Tubulin Inhibitors
Compound | Core Scaffold | Key Substituents | Reported Tubulin IC₅₀ |
---|---|---|---|
Target compound | Quinoline-isoxazole-phenol | 2-Cl, 7-CH₃, p-OH | Pending experimental |
Fosbretabulin (CA4P) | Cis-stilbene-phosphate | 3,4,5-trimethoxy, phosphate | 1.1 nM |
7-Chloro-4-(4-methylpiperazinyl)quinoline | Quinoline-piperazine | 7-Cl, N-methylpiperazine | 850 nM |
Synthesizing this tripartite architecture demands addressing three key challenges:
Table 4: Synthetic Pathway Challenges and Mitigation Strategies
Step | Key Challenge | Validated Solution | Yield Optimization |
---|---|---|---|
Quinoline chlorination | C7-methyl oxidation | Low-temperature chlorination (60°C) | 78% vs. 42% (standard) |
Isoxazole cycloaddition | Regioisomeric contamination | Cu(OTf)₂ catalysis, slow nitrile oxide addition | 95:5 regioselectivity |
Suzuki coupling | Steric blocking by C7-methyl | SPhos-Pd-G3 catalyst, DMA solvent | 82% isolated yield |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7